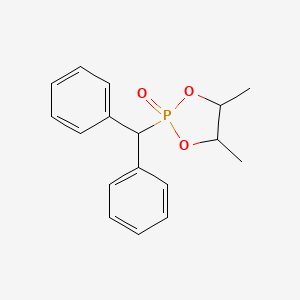
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one is a unique organophosphorus compound. It features a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom. The diphenylmethyl group attached to the phosphorus atom adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diphenylmethylphosphine with an appropriate diol under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the formation of the dioxaphospholane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
科学研究应用
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, while the dioxaphospholane ring can participate in various chemical reactions, modulating the activity of the target molecules .
相似化合物的比较
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the dioxaphospholane ring.
Desoxypipradrol: Contains a diphenylmethyl group but has a different core structure.
Pyrrolidine Derivatives: These compounds have a similar ring structure but different substituents.
Uniqueness
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its combination of a diphenylmethyl group and a dioxaphospholane ring. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
属性
CAS 编号 |
63942-35-8 |
|---|---|
分子式 |
C17H19O3P |
分子量 |
302.30 g/mol |
IUPAC 名称 |
2-benzhydryl-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C17H19O3P/c1-13-14(2)20-21(18,19-13)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |
InChI 键 |
XQFJUAZVKWXTKE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OP(=O)(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


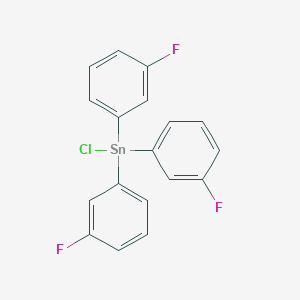




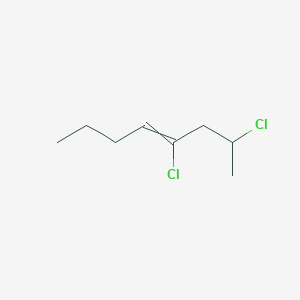
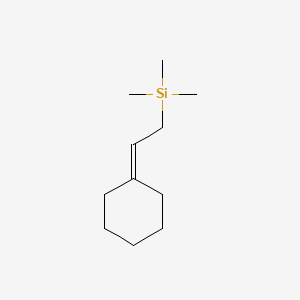
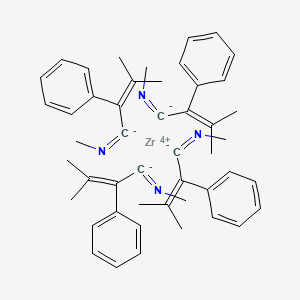
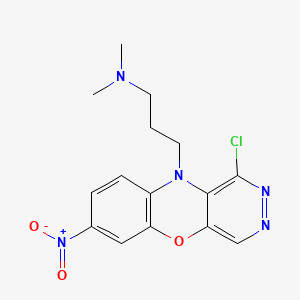

![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)

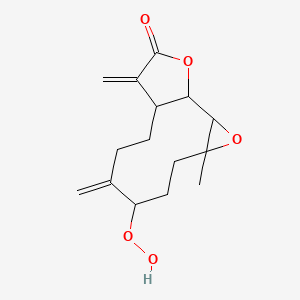
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
